N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a hydroxyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylaniline and 6-hydroxypyrimidine-4-carboxylic acid.
Condensation Reaction: The 4-bromo-2-methylaniline undergoes a condensation reaction with 6-hydroxypyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents such as sodium azide (NaN3) or Grignard reagents (RMgX) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a pyrimidine-4-carboxaldehyde derivative, while substitution of the bromine atom may yield various substituted pyrimidine derivatives.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Interacting with Receptors: It may bind to cellular receptors and modulate signal transduction pathways.
Altering Gene Expression: It may influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-methylphenyl)benzamide
- N-(4-bromo-2-methylphenyl)acetamide
- N-(4-bromo-2-methylphenyl)-1-(furan-2-yl)methanimine
Uniqueness
N-(4-bromo-2-methylphenyl)-6-hydroxypyrimidine-4-carboxamide is unique due to the presence of the pyrimidine ring and the specific arrangement of functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c1-7-4-8(13)2-3-9(7)16-12(18)10-5-11(17)15-6-14-10/h2-6H,1H3,(H,16,18)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLLBQRGNBKNFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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